molecular formula C14H14BN3O6 B8252714 (3-(3-(2-Methoxy-4-nitrophenyl)ureido)phenyl)boronic acid

(3-(3-(2-Methoxy-4-nitrophenyl)ureido)phenyl)boronic acid

Cat. No.: B8252714
M. Wt: 331.09 g/mol
InChI Key: INYLHPOPLKQNAE-UHFFFAOYSA-N
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Description

(3-(3-(2-Methoxy-4-nitrophenyl)ureido)phenyl)boronic acid is a boronic acid derivative featuring a phenylurea backbone substituted with a 2-methoxy-4-nitrophenyl group. Its molecular formula is C₁₃H₁₂BN₃O₅, with a molecular weight of 301.06 g/mol (CAS: 397843-84-4) . The compound’s structure combines electron-withdrawing (nitro) and electron-donating (methoxy) groups, which influence its electronic properties and reactivity.

Properties

IUPAC Name

[3-[(2-methoxy-4-nitrophenyl)carbamoylamino]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BN3O6/c1-24-13-8-11(18(22)23)5-6-12(13)17-14(19)16-10-4-2-3-9(7-10)15(20)21/h2-8,20-21H,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYLHPOPLKQNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BN3O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-(2-Methoxy-4-nitrophenyl)ureido)phenyl)boronic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Urea Formation: The reaction of the nitro compound with an isocyanate to form a urea derivative.

    Boronic Acid Formation:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-(3-(2-Methoxy-4-nitrophenyl)ureido)phenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Strong nucleophiles such as alkoxides or amines under basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(3-(2-Methoxy-4-nitrophenyl)ureido)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a protease inhibitor due to the presence of the boronic acid group.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (3-(3-(2-Methoxy-4-nitrophenyl)ureido)phenyl)boronic acid largely depends on its interaction with biological targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain serine or threonine residues in their active sites. This interaction can disrupt the normal function of the enzyme, leading to its inhibition.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with structurally similar boronic acid-urea derivatives:

Compound Name Substituents on Urea Moiety Molecular Formula Key Functional Groups Reference
Target Compound 2-Methoxy-4-nitrophenyl C₁₃H₁₂BN₃O₅ Boronic acid, urea, nitro, methoxy
(4-(3-(4-(tert-Butyl)phenyl)ureido)phenyl)boronic Acid (6.30) 4-(tert-Butyl)phenyl C₁₇H₂₀BN₃O₃ Boronic acid, urea, tert-butyl
(3-(3-(4-Nitrophenyl)ureido)phenyl)boronic Acid 4-Nitrophenyl C₁₂H₁₀BN₃O₅ Boronic acid, urea, nitro
(3-(Pent-4-ynamido)phenyl)boronic Acid Pent-4-ynamido (alkyne) C₁₁H₁₀BNO₃ Boronic acid, alkyne

Key Observations :

  • Electronic Effects : The target compound’s 2-methoxy-4-nitro group introduces competing electronic effects: the nitro group is electron-withdrawing, while the methoxy group is electron-donating. This contrasts with analogs like 6.30 , where the bulky tert-butyl group enhances hydrophobicity without significant electronic modulation .

Physicochemical Properties

Property Target Compound 6.30 (tert-Butyl) (4-Nitrophenyl) Analog
Solubility Moderate (polar solvents) Low (hydrophobic tert-butyl) Moderate (polar nitro group)
Stability Sensitive to moisture Stable under inert atmosphere Similar to target
Hazard Profile H302, H315, H319 (irritant) Not reported Likely similar

Safety Notes:

  • The target compound’s hazard profile (skin/eye irritation) aligns with nitrophenyl-containing boronic acids, which often require inert storage conditions .

Reactivity in Suzuki-Miyaura Couplings

  • Target Compound : The nitro group may deactivate the boronic acid toward cross-coupling, but the methoxy group could mitigate this effect through resonance.
  • Alkyne Analogs : Compounds like (3-(Pent-4-ynamido)phenyl)boronic acid exhibit enhanced reactivity due to the alkyne’s π-system, enabling diverse coupling partners .
  • tert-Butyl Analog (6.30) : The bulky tert-butyl group may limit coupling efficiency due to steric hindrance, despite its electronic neutrality .

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